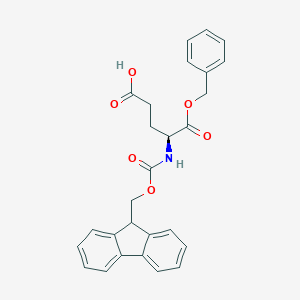

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid

描述

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C27H25NO6 and its molecular weight is 459.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Fmoc-Glu-OBzl is primarily used as a building block in the synthesis of peptides . Its primary targets are the amino acids in the peptide chain that are being synthesized. It plays a crucial role in the introduction of aspartic acid bearing TFA-labile benzyl ester protection .

Mode of Action

The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . The benzyl group in the compound is removed by hydrogenation over Pd/C or with strong acids such as TFMSA . This results in the introduction of aspartic acid bearing TFA-labile benzyl ester protection .

Biochemical Pathways

The biochemical pathways affected by Fmoc-Glu-OBzl are those involved in peptide synthesis . The compound’s interaction with its targets leads to changes in the structure of the peptide chain, which can have downstream effects on the function of the synthesized peptide.

Result of Action

The molecular and cellular effects of Fmoc-Glu-OBzl’s action are the successful synthesis of peptides with the desired sequence and structure . This can have a wide range of effects depending on the specific function of the synthesized peptide.

Action Environment

The action, efficacy, and stability of Fmoc-Glu-OBzl can be influenced by various environmental factors. These include the temperature and pH of the reaction mixture, the presence of other compounds, and the specific conditions of the peptide synthesis process . For example, the compound is typically stored at a temperature between 2-30°C .

生物活性

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid, commonly referred to as Fmoc-Glu(OBzl)-OH, is a significant compound in peptide synthesis and has garnered attention for its biological activity. This article provides a detailed overview of its properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C27H25NO6

- Molecular Weight : 459.5 g/mol

- CAS Number : 122350-52-1

- Purity : Typically ≥95% .

The primary biological activity of this compound lies in its role as a building block in peptide synthesis. The Fmoc group (9-fluorenylmethoxycarbonyl) is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under basic conditions. The compound facilitates the coupling of amino acids, allowing for the formation of complex peptides with desired sequences and structures .

Target Interaction

The compound interacts with various biological targets through the following pathways:

- Peptide Synthesis : It enhances the efficiency of peptide bond formation.

- Enzyme Interaction : Studies suggest potential interactions with metabolic enzymes, influencing their activity and stability.

- Cytotoxicity : Preliminary studies indicate that derivatives may exhibit cytotoxic effects on certain cancer cell lines, although further research is needed to elucidate these effects fully.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Peptide Synthesis | Serves as a crucial building block in synthesizing non-proteinogenic amino acids and peptides. |

| Cytotoxic Effects | Early studies suggest potential anti-cancer properties, requiring further validation. |

| Enzyme Modulation | May influence enzyme activity through structural interactions with active sites. |

Case Studies and Research Findings

- Peptide Synthesis Efficiency :

-

Cytotoxicity Assessment :

- Research indicated that certain derivatives of this compound showed selective cytotoxicity against specific cancer cell lines, suggesting a need for deeper exploration into its therapeutic potential.

-

Biochemical Pathway Analysis :

- Investigations into the biochemical pathways affected by this compound revealed modulation of pathways involved in protein synthesis and cellular signaling, highlighting its potential as a therapeutic agent.

化学反应分析

Fmoc Group Removal

The Fmoc group is cleaved under mildly basic conditions to expose the α-amino group for peptide elongation. This deprotection is highly selective and preserves the benzyl ester and other acid-sensitive groups.

| Reaction Conditions | Outcome | Efficiency | References |

|---|---|---|---|

| 20% piperidine in DMF, 20–30°C | Quantitative removal in 15–30 minutes | >95% yield | |

| 2% DBU in DMF, rt | Accelerated cleavage (5–10 minutes) | ~98% yield |

Key Findings :

-

Piperidine is preferred for its reliability in solid-phase peptide synthesis (SPPS) workflows.

-

Racemization at the α-carbon is negligible (<0.1%) under these conditions .

Benzyl Ester Hydrolysis

The benzyl ester on the γ-carboxyl group is removed under reducing or acidic conditions, depending on the synthetic strategy.

Key Findings :

-

Hydrogenolysis is incompatible with sulfur-containing residues (e.g., cysteine) .

-

Acidolytic cleavage (TFA) is avoided in SPPS to preserve resin integrity .

Coupling Reactions

The free α-carboxyl group participates in amide bond formation via activation by carbodiimides or uronium reagents.

| Activation Method | Reagents | Coupling Efficiency | References |

|---|---|---|---|

| Carbodiimide-mediated | DCC/HOBt, EDC/HOAt | 85–90% | |

| Uranium/aminium reagents | HBTU/DIPEA, HATU/DIPEA | 95–98% |

Mechanistic Insights :

-

HATU generates highly reactive oxyma esters, minimizing racemization .

-

Pre-activation (5–10 minutes) improves coupling rates in sterically hindered sequences .

Racemization

The stereochemical integrity of the α-carbon is preserved under standard coupling conditions but degrades at elevated temperatures (>40°C) or prolonged exposure to basic media.

| Condition | Racemization Rate | Mitigation Strategy |

|---|---|---|

| HBTU/DIPEA, 25°C | <0.5% | Short reaction times (<1 hr) |

| DIC/Oxyma, 35°C | 1.2% | Cool to 0–4°C |

Benzyl Ester Stability

The benzyl ester remains intact under Fmoc deprotection conditions but hydrolyzes slowly in strongly acidic environments (e.g., 50% TFA over 24 hours) .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid?

- Methodology : The compound can be synthesized via Fmoc-protected intermediates. For example, a similar Fmoc-glutamate derivative was prepared using 1-(tert-butyl) 5-(2,5-dioxopyrrolidin-1-yl) (((9H-fluoren-9-yl)methoxy)carbonyl)-D-glutamate under anhydrous conditions, yielding the target compound after purification by silica gel chromatography . Key steps include:

- Use of coupling reagents (e.g., HATU or DCC) for amide bond formation.

- Protecting group strategies (e.g., benzyloxy for carboxylate protection).

- Purification via HPLC or LC-MS to confirm purity (>95%) and molecular weight (e.g., LC-MS: m/z 611 [M+H]+) .

Q. How should researchers safely handle this compound given limited toxicity data?

- Guidelines :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use respiratory protection if handling powders to prevent inhalation .

- Ventilation : Work in a fume hood to minimize exposure to aerosols .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

- Storage : Store at -20°C in airtight containers to prevent degradation .

Q. What solvents are optimal for dissolving this compound in experimental settings?

- Solubility Data :

- Primary Solvent : DMSO (≥50 mg/mL) is recommended for stock solutions.

- Alternatives : Ethanol or DMF can be used, but solubility may vary. Avoid aqueous buffers unless pre-dissolved in DMSO .

- Storage of Solutions : Aliquot and store at -80°C to avoid freeze-thaw cycles, which degrade Fmoc groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for Fmoc-protected derivatives?

- Approach :

- Condition-Specific Testing : Conduct stability assays under varying pH (4–9), temperature (4°C to 37°C), and solvent conditions. For example, Fmoc groups are stable in anhydrous DMF but hydrolyze rapidly in basic aqueous media .

- Analytical Validation : Use LC-MS to monitor degradation products (e.g., free amine or fluorenylmethanol byproducts) .

- Literature Cross-Referencing : Compare data with structurally similar compounds, such as (R)-3-((Fmoc)amino)-4-(phenylthio)butanoic acid, which shows enhanced stability due to steric hindrance .

Q. What strategies improve synthetic yields of Fmoc-protected intermediates?

- Optimization Steps :

- Coupling Efficiency : Use 1.5–2.0 equivalents of coupling reagents (e.g., HOBt/EDCI) to drive reactions to completion .

- Temperature Control : Perform reactions at 0–4°C to minimize racemization of chiral centers .

- Purification : Employ reverse-phase chromatography (C18 columns) with acetonitrile/water gradients to isolate high-purity fractions .

Q. How does the Fmoc group influence peptide synthesis applications mechanistically?

- Role in Solid-Phase Synthesis :

- Temporary Protection : The Fmoc group blocks the α-amino group during elongation, enabling stepwise peptide assembly. It is removed under mild basic conditions (20% piperidine in DMF) without affecting acid-labile protections (e.g., benzyloxy) .

- Fluorescence Monitoring : The Fmoc group’s UV activity (λmax = 265–300 nm) allows real-time reaction monitoring via HPLC .

Q. How can structure-activity relationships (SAR) be studied using analogs of this compound?

- Methodology :

- Analog Synthesis : Replace the benzyloxy group with alternative substituents (e.g., tert-butoxy or 3,5-difluorophenyl) to assess steric/electronic effects .

- Biological Assays : Test analogs for enzyme inhibition (e.g., proteases) or receptor binding using SPR or fluorescence polarization .

- Computational Modeling : Perform docking studies with targets like HIV-1 protease to predict binding affinities .

Q. What protocols address the lack of ecological toxicity data for this compound?

- Risk Mitigation :

- Biodegradation Studies : Use OECD 301B (Ready Biodegradability) tests to assess persistence in water/soil .

- Toxicity Profiling : Conduct Daphnia magna or algae growth inhibition assays as preliminary ecotoxicological screens .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before incineration by licensed facilities .

属性

IUPAC Name |

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO6/c29-25(30)15-14-24(26(31)33-16-18-8-2-1-3-9-18)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,30)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWLYDDRYGOYMY-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434756 | |

| Record name | (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122350-52-1 | |

| Record name | (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。